5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-3-8-26-23(28)21-16-6-4-14(2)11-20(16)32-22(21)25-24(26)31-13-17(27)15-5-7-18-19(12-15)30-10-9-29-18/h3,5,7,12,14H,1,4,6,8-11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYWOBHNMMYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . This intermediate is further modified through various substitution reactions involving alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Sulfide Group Reactivity
The sulfide (–S–) linkage is a key reactive site. Common transformations include:
Allyl (Prop-2-en-1-yl) Group Reactions
The allyl substituent enables π-system reactivity:
Diazatricyclo Framework Modifications
The 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca system permits ring-opening and functionalization:
Benzodioxin Ring Transformations
The 2,3-dihydro-1,4-benzodioxin moiety undergoes selective reactions:
Cross-Coupling Reactions
The compound’s halogen-free structure limits traditional cross-couplings, but sulfur-mediated pathways are viable:
| Reaction | Catalyst/Reagents | Application | Yield Range* |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Arylation at sulfur | 10-25% (model systems) |
| Thiol-Ene Click | UV light, thiols | Bioconjugation | 40-60% (similar scaffolds) |
*Reported yields from analogous systems.
Stability Under Physiological Conditions
Hydrolytic and metabolic stability studies (predicted):
| Condition | Degradation Pathway | Half-Life (Predicted) |
|---|---|---|
| pH 7.4, 37°C | Sulfide oxidation > benzodioxin hydrolysis | 8-12 hours |
| Liver microsomes | CYP450-mediated allyl oxidation | <6 hours |
Key Challenges in Reaction Optimization
-
Steric Hindrance : The tricyclic core limits accessibility to reagents.
-
Regioselectivity : Competing reactivity between sulfide, allyl, and heterocyclic N/S atoms.
-
Synthetic Utility : Requires orthogonal protection strategies for multistep synthesis.
While direct experimental data for this specific compound remains limited, its reactivity profile can be extrapolated from structurally related benzodioxin and diazatricyclo systems . Further empirical studies are needed to validate these predictions and refine reaction conditions.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to this one exhibit enzyme inhibitory properties, particularly against enzymes such as alpha-glucosidase and acetylcholinesterase. These enzymes are significant in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for the treatment of inflammatory diseases . This potential makes it an attractive candidate for further pharmacological studies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors like 2,3-dihydrobenzo[1,4]dioxin derivatives. Various synthetic routes have been explored to optimize yield and purity while considering environmental impacts .
Case Study: Enzyme Inhibition
A study focused on the synthesis of sulfonamide derivatives containing benzodioxane moieties demonstrated their effectiveness as enzyme inhibitors. The synthesized compounds were screened against alpha-glucosidase and acetylcholinesterase, revealing promising results that warrant further investigation into their therapeutic potential .
Case Study: Molecular Docking Studies
In silico studies have been conducted to evaluate the anti-inflammatory potency of similar compounds through molecular docking techniques. These studies indicate that the compounds may effectively bind to target enzymes involved in inflammatory pathways, thus supporting their potential use in drug development .
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
What sets 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
The compound 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature, including synthesized derivatives, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a thiazole moiety and a dioxin ring, which are known to contribute to various biological activities. Its molecular formula is , and it has a molecular weight of approximately 420.50 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of benzodioxins have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . The presence of the dioxin ring is hypothesized to play a crucial role in this activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing benzodioxin derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria . Preliminary studies suggest that the compound could inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or function.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. For example, related compounds have shown inhibitory effects on various enzymes such as urease and acetylcholinesterase . The mechanism of action may involve binding to the active sites of these enzymes, thereby preventing substrate interaction.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Studies have indicated that modifications to the benzodioxin moiety can significantly alter biological efficacy. For instance:
- Substituents on the dioxin ring : Altering substituents can enhance or reduce antioxidant capacity.
- Thiazole integration : The introduction of thiazole groups has been linked to improved enzyme inhibition properties .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antitumor Activity : A study on benzodioxin derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that similar modifications in the compound could yield anticancer agents .
- Neuroprotective Effects : Compounds with similar scaffolds have been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage . This suggests that the compound may also offer protective effects in neurodegenerative conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient production of this compound?
- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes, followed by experimental validation. Statistical Design of Experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters like temperature, catalyst loading, and solvent polarity . Solid-phase extraction (SPE) and LC-MS protocols from wastewater analysis (adapted for synthetic byproducts) ensure purity validation .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For purity, employ reverse-phase HPLC coupled with UV/Vis detection, referencing protocols for similar heterocyclic compounds . Deactivate glassware using 5% dimethyldichlorosilane to prevent analyte adsorption during sample preparation .
Q. How can computational tools assist in predicting the compound’s reactivity or stability?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties and reaction intermediates. Software like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize conditions (e.g., solvent effects, substituent interactions) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Perform meta-analysis of spectral datasets (e.g., NMR, IR) across studies to identify systematic errors. Validate findings using isotopic labeling (e.g., deuterated solvents) or 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals . Replicate experiments under controlled humidity/temperature to isolate environmental artifacts .
Q. What strategies optimize reaction yield when multiple variables (e.g., solvent, temperature, catalyst) exhibit antagonistic effects?
- Methodological Answer : Apply factorial design to identify critical variables, followed by response surface methodology (RSM) to model non-linear interactions. For example, a central composite design (CCD) can balance solvent polarity and catalyst concentration while minimizing byproduct formation . Feedback loops between experimental data and computational models refine parameter ranges iteratively .
Q. How can AI-driven automation enhance the study of this compound’s bioactivity or material properties?
- Methodological Answer : Implement autonomous laboratories where AI algorithms adjust experimental parameters in real time based on sensor data (e.g., fluorescence assays for bioactivity screening). Machine learning (ML) models trained on PubChem datasets predict structure-property relationships, such as solubility or membrane permeability .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?
- Methodological Answer : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. Membrane separation technologies (e.g., nanofiltration) can isolate degradation products based on molecular weight cut-offs, referencing CRDC subclass RDF2050104 .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Conduct systematic reviews to identify variability sources (e.g., cell line differences, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests). Standardize reporting via FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Implement quality-by-design (QbD) frameworks, where critical quality attributes (CQAs) like crystallinity or particle size are monitored using process analytical technology (PAT). Quasi-experimental designs with control groups (e.g., spiked samples) isolate variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
